

Amdizalisib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1] This targeted mechanism of action positions **Amdizalisib** as a promising therapeutic agent in the treatment of certain hematological malignancies, particularly B-cell lymphomas, where the PI3K δ signaling pathway is a critical driver of cell proliferation and survival. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and preclinical pharmacology of **Amdizalisib**, including detailed experimental methodologies and a visualization of its targeted signaling pathway.

Molecular Structure and Physicochemical Properties

Amdizalisib is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, with the (S)-enantiomer being the active form.

Table 1: Molecular and Physicochemical Properties of Amdizalisib



Property	Value	Reference
Chemical Formula	C19H15CIN8	INVALID-LINK
IUPAC Name	4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile	INVALID-LINK
Molecular Weight	390.83 g/mol	INVALID-LINK
CAS Number	1894229-05-0	INVALID-LINK
Appearance	Solid	INVALID-LINK
Solubility	10 mM in DMSO	INVALID-LINK
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.	INVALID-LINK

Mechanism of Action and Selectivity

Amdizalisib is a highly selective inhibitor of the PI3K δ isoform. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are divided into four isoforms: α , β , γ , and δ . While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells.[2] In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3K δ and its downstream effector, Akt, which promotes cell survival and proliferation.[3][4]

By selectively targeting PI3K δ , **Amdizalisib** is designed to minimize off-target effects associated with the inhibition of other PI3K isoforms, such as hyperglycemia, which can be a consequence of PI3K α inhibition.[2]

Table 2: In Vitro Inhibitory Activity of **Amdizalisib**

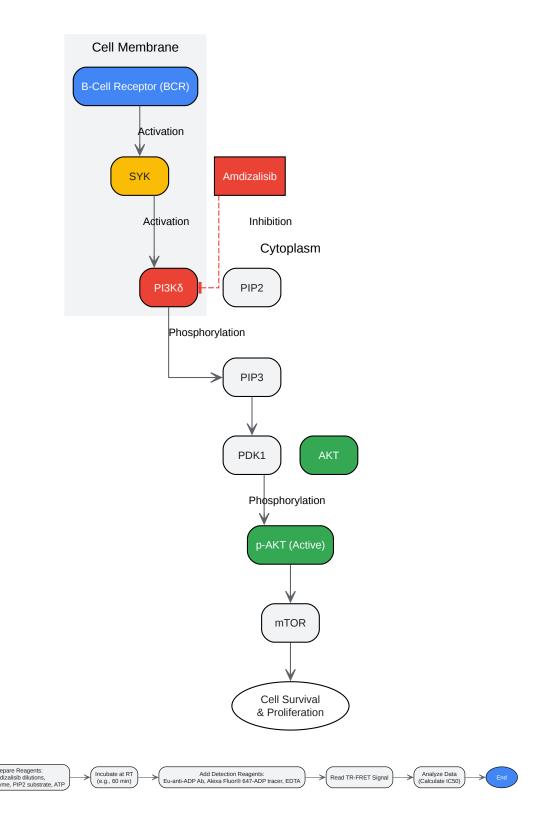


Target	IC50	Reference
ΡΙ3Κδ	1 nM (at 1 mM ATP)	INVALID-LINK
ΡΙ3Κα	>20,000-fold selectivity vs PI3Kδ	INVALID-LINK
РІЗКβ	>20,000-fold selectivity vs PI3Kδ	INVALID-LINK
РІЗКу	>20,000-fold selectivity vs PI3Kδ	INVALID-LINK

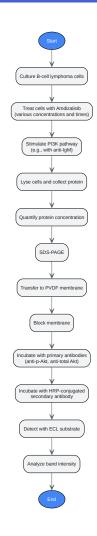
Note: The IC50 value for PI3K δ is for Parsaclisib, a highly selective PI3K δ inhibitor with a similar profile to **Amdizalisib**. Specific IC50 values for **Amdizalisib** against all isoforms are not publicly available.

Below is a diagram illustrating the PI3K δ signaling pathway in B-cell lymphoma and the point of inhibition by **Amdizalisib**.









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